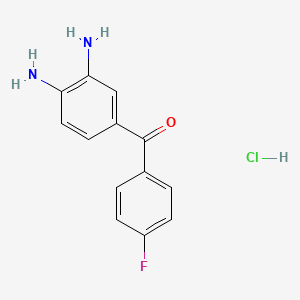
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride is a chemical compound with the molecular formula C13H12N2OClH It is known for its unique structure, which includes both amine and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride typically involves the reaction of 3,4-diaminophenyl with 4-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Diaminophenyl)-(phenyl)methanone
- (3,4-Diaminophenyl)-(4-chlorophenyl)methanone
- (3,4-Diaminophenyl)-(4-methylphenyl)methanone
Uniqueness
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H12ClFN2O |
|---|---|
Poids moléculaire |
266.7 g/mol |
Nom IUPAC |
(3,4-diaminophenyl)-(4-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C13H11FN2O.ClH/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9;/h1-7H,15-16H2;1H |
Clé InChI |
YXKOUDNDMYTEPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F.Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















